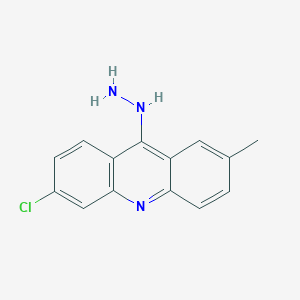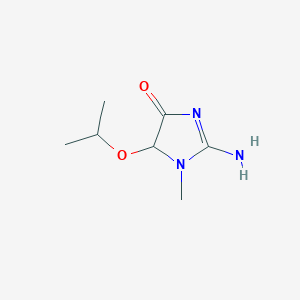![molecular formula C12H10N4O3 B15218257 2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid CAS No. 63271-77-2](/img/structure/B15218257.png)
2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid is a chemical compound that belongs to the class of aminopyrimidine derivatives This compound is characterized by the presence of a benzoic acid moiety linked to an aminopyrimidine group through a carbamoyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid typically involves multiple steps. One common method starts with the preparation of the aminopyrimidine core, which can be synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process involves several key steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
化学反応の分析
Types of Reactions
2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antitrypanosomal activity is attributed to its ability to interfere with the metabolic processes of Trypanosoma brucei rhodesiense, the causative organism of sleeping sickness . Similarly, its antiplasmodial activity is linked to its effect on Plasmodium falciparum, the parasite responsible for malaria .
類似化合物との比較
Similar Compounds
2-Aminopyrimidine: A simpler analog that lacks the benzoic acid moiety.
2-[(2-Hydroxyethyl)amino]-6-methylpyrimidin-4(3H)-one: Another aminopyrimidine derivative with different substituents.
Uniqueness
2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid is unique due to its specific combination of the aminopyrimidine and benzoic acid moieties. This structural arrangement imparts distinct chemical and biological properties that are not observed in simpler analogs.
特性
CAS番号 |
63271-77-2 |
|---|---|
分子式 |
C12H10N4O3 |
分子量 |
258.23 g/mol |
IUPAC名 |
2-[(2-aminopyrimidin-4-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C12H10N4O3/c13-12-14-6-5-9(16-12)15-10(17)7-3-1-2-4-8(7)11(18)19/h1-6H,(H,18,19)(H3,13,14,15,16,17) |
InChIキー |
GCYLNMCKYANISV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=NC=C2)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


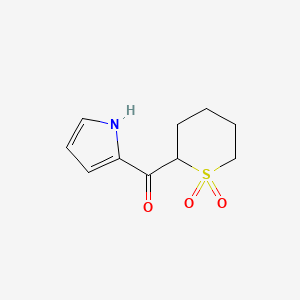
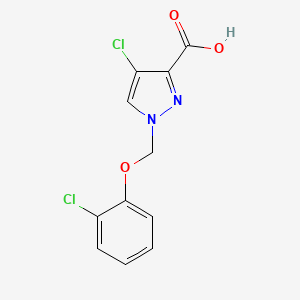
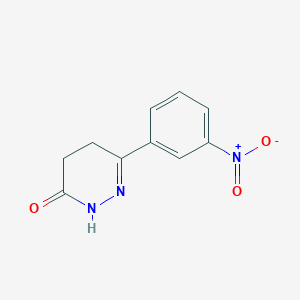
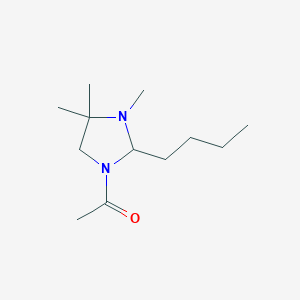
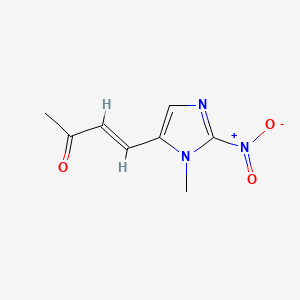
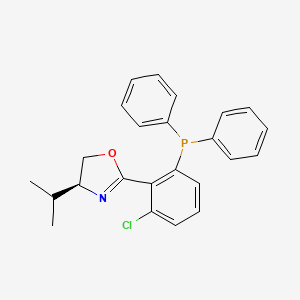
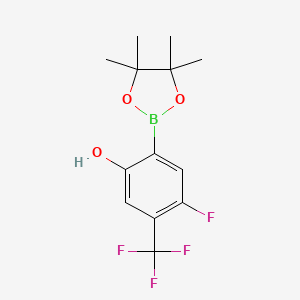
![4-(Hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B15218235.png)
![(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B15218238.png)
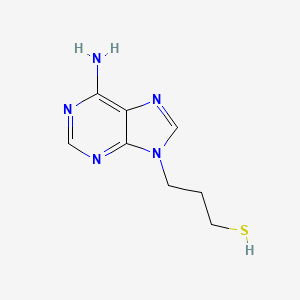
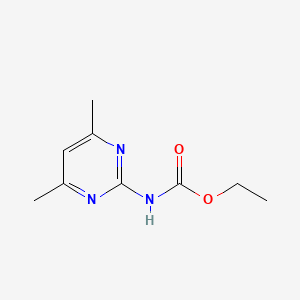
![(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B15218260.png)
